“4-(6-Chloropyrimidin-4-yl)morpholine” is a chemical compound with the formula C₈H₁₀ClN₃O and a molecular weight of 199.64 g/mol. It is also known as "4-(6-Chloro-4-pyrimidinyl)morpholine".
Synthesis Analysis
The synthesis of “4-(6-Chloropyrimidin-4-yl)morpholine” involves a multi-step reaction. The first step involves the use of hydrazine hydrate and ethanol under reflux for 16 hours. The second step involves the use of toluene-4-sulfonic acid and ethanol at 100 °C for 16 hours.
Molecular Structure Analysis
The molecular structure of “4-(6-Chloropyrimidin-4-yl)morpholine” is represented by the InChI code 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2.
Physical And Chemical Properties Analysis
“4-(6-Chloropyrimidin-4-yl)morpholine” is a solid compound. It has a molecular weight of 199.64 g/mol. It should be stored in an inert atmosphere at 2-8°C.
Compound Description: This compound exhibits a highly polarized molecular-electronic structure. Its supramolecular structure is characterized by molecular columns formed through N-H···N and C-H···N hydrogen bonds. Aromatic π-π stacking interactions between pyrimidine rings stabilize these columns. []
Relevance: This compound shares the core 2-chloropyrimidin-4-yl structure with 4-(6-Chloropyrimidin-4-yl)morpholine. The difference lies in the substituent at the 4th position of the pyrimidine ring, with a morpholine ring in the target compound and a more complex 3-hydroxy-3,3-dimethylprop-1-yn-1-yl group in this related compound. []
Compound Description: This compound displays a less polarized molecular-electronic structure compared to its monohydrate counterpart. Its supramolecular structure features one-dimensional molecular chains formed via N-H···O(N), O-H···O(N), and C-H···O hydrogen bonds. []
Compound Description: This compound is a novel radiotracer candidate designed for targeting leucine-rich repeat kinase 2 (LRRK2) in the brain using Positron Emission Tomography (PET). It demonstrates a high in vitro binding affinity for LRRK2. []
Compound Description: This compound is a significant precursor in the synthesis of various photovoltaic materials. It is selectively obtained through the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine at the 4-position. []
Compound Description: This compound acts as a polydentate N-donor ligand, forming complexes with copper(II) cations. It coordinates with the copper(II) center in a tridentate N3 fashion through its pyrazole and triazine nitrogen atoms. []
Compound Description: PDM-042 acts as a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It exhibits potential therapeutic benefits for schizophrenia treatment due to its excellent brain penetration, high occupancy rate, good oral bioavailability, and efficacy in relevant rat models. []
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
Compound Description: This compound serves as a crucial intermediate in synthesizing inhibitors of tumor necrosis factor alpha and nitric oxide. []
Relevance: This compound shares the 4-yl)morpholine moiety with 4-(6-Chloropyrimidin-4-yl)morpholine. The difference lies in the core heterocyclic structure where the target compound possesses a chloropyrimidine ring while this molecule has a thieno[3,2-d]pyrimidine ring system. []
Compound Description: This group of compounds was studied for their antioxidant activities. QSAR analysis revealed that their activity is influenced by factors like polarisation, dipole moment, lipophilicity, energy parameters, and molecular size and branching. [, ]
Compound Description: This class of compounds, containing both coumarin and morpholine moieties, is synthesized through chloroamine coupling. Their antimicrobial potential is a key area of interest. []
(2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one (AMACS) and its analogs
Compound Description: These asymmetrical mono-carbonyl analogs of curcumin incorporate a morpholine Mannich base. These compounds were evaluated for their antioxidant and anti-inflammatory activities. []
Compound Description: CD161 acts as a potent and orally bioavailable BET bromodomain inhibitor. It exhibits excellent microsomal stability, good oral pharmacokinetics in rats and mice, and significant antitumor activity in leukemia and breast cancer models. []
Relevance: This compound does not share a direct structural similarity with 4-(6-Chloropyrimidin-4-yl)morpholine. It belongs to the 9H-pyrimido[4,5-b]indole class of BET inhibitors. Although the target compound and CD161 belong to different chemical classes, they both exhibit biological activities potentially relevant to cancer treatment. []
Compound Description: This compound is obtained through a kinetically controlled reaction involving a C-anion intermediate. Its structure was confirmed by 1H NMR, 13C NMR, IR, mass spectroscopy, and X-ray analysis. [, ]
Compound Description: This class of compounds was synthesized and characterized using IR, 1H NMR, and 13C NMR spectroscopy. They showed significant activity in metal chelating antioxidant assays. []
Compound Description: This compound's structure was determined using IR, 1H-NMR, and 13C-NMR spectral data, and further investigated through theoretical calculations. []
Relevance: This compound also shares the morpholine-4-yl-methyl structural feature with 4-(6-Chloropyrimidin-4-yl)morpholine. Similar to the previous group, the morpholine moiety is linked to a triazole ring within a complex structure, distinct from the direct pyrimidine attachment in the target compound. []
3-Chloro-4-Phenyl-6-(Morpholine-4-yl)-Pyridazine
Compound Description: This compound was synthesized and characterized using elemental analysis, FT-IR, and 1H NMR spectroscopy. Its crystal structure was determined through single-crystal X-ray diffraction, revealing a distorted chair conformation for the morpholine ring. []
Compound Description: This group of compounds was developed for PET imaging of metabotropic glutamate 1 (mGlu1) receptor. They displayed high uptake in target tumors and decreased uptake in non-target brain tissues. [, ]
Compound Description: This compound represents a derivative of the antitumor agent pazopanib. Crystallographic analysis revealed a dihedral angle of 62.63° between the indazole and pyrimidine fragments. []
Compound Description: The crystal structure of this compound revealed two independent molecules in the asymmetric unit, with the pyrimidine ring being nearly coplanar to the central pyrazole ring. []
Compound Description: In this compound, the pyrimidine and benzene rings form a dihedral angle of 69.3°. The crystal structure did not exhibit π–π stacking interactions. []
2-(Benzimidazol-2-yl)quinoxalines with Morpholine, Piperidine, and N-Substituted Piperazine Moieties
Compound Description: This series of compounds was designed and synthesized as potential antitumor agents. Incorporating pharmacophores like piperazine, piperidine, and morpholine, these compounds displayed promising activity against various cancer cell lines. []
Compound Description: This group of compounds was synthesized through a series of reactions starting from a pyrimidinethiol derivative. Their structures were confirmed by spectroscopic and microanalytical data. []
4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine Derivatives
Compound Description: These compounds were synthesized via cyclocondensation reactions of 5-amino-6-methylpyrimidine-4-thiols and suitable α-haloketones. []
Compound Description: This series of compounds was synthesized and screened for their antiviral activity against avian paramyxovirus (APMV-1), the causative agent of Newcastle disease. []
1-(4-cyanobiphenyl-4′-yl)-6-(4-alkylanilinebenzylidene-4′-oxy)hexanes (CB6O.m) and 1-(4-cyanobiphenyl-4′-yl)-6-(4-alkyloxyanilinebenzylidene-4′-oxy)hexanes (CB6O.Om)
Compound Description: These series of compounds are liquid crystals exhibiting both nematic (N) and twist-bend nematic (NTB) phases. They demonstrate how variations in terminal chain length and structure affect these liquid crystalline properties. [, ]
Relevance: These compounds do not share direct structural similarities with 4-(6-Chloropyrimidin-4-yl)morpholine. They are included as they highlight the impact of structural modifications on molecular properties, a concept relevant to understanding the structure-activity relationships of the target compound and its analogs. [, ]
Compound Description: These compounds are analogs of NU7441, a potent DNA-dependent protein kinase (DNA-PK) inhibitor. They were synthesized by introducing water-solubilizing groups at the 1-position of the core structure. Several analogs exhibited high potency against DNA-PK and potentiated the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents. []
4-(Pyrazol-4-yl)-pyrimidines
Compound Description: This series of compounds was identified and optimized as selective inhibitors of cyclin-dependent kinase 4/6 (CDK4/6). Structure-guided optimization led to compounds with significant selectivity for CDK4/6 over CDK1 and CDK2. []
Relevance: Although structurally distinct from 4-(6-Chloropyrimidin-4-yl)morpholine, these compounds highlight the potential of pyrimidine-based scaffolds for developing selective kinase inhibitors. This is particularly relevant given the significance of kinases as therapeutic targets in various diseases, including cancer. []
4-(Pyrazin-2-yl)morpholine
Compound Description: This compound was synthesized via a PdII-catalyzed coupling reaction and its crystal structure was determined. The molecules form sheets supported by non-classical hydrogen bonding interactions involving the morpholine oxygen and pyrazine nitrogen atoms. []
Compound Description: This group of compounds was designed and synthesized as potential fungicidal agents. Their activity against two specific plant pathogens was evaluated, and QSAR analysis revealed key structural features influencing their efficacy. [, ]
Compound Description: This compound is formed through the reaction of o-formylphenylboronic acid with morpholine. Its solid-state structure reveals a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment. []
Compound Description: This group of compounds, derived from a pyrimidinethione derivative, was investigated for its cytotoxic and antimicrobial activities, with some exhibiting promising results. []
Relevance: Although these compounds don't share the morpholine structure directly with 4-(6-Chloropyrimidin-4-yl)morpholine, they showcase the use of substituted pyrimidines as a scaffold for biological activity. Exploring diverse substituents on the pyrimidine ring, as seen in these derivatives, might offer insights into optimizing the target compound's properties. []
Compound Description: This compound shows specific antitrypanosomal activity, specifically targeting the adenosine kinase of Trypanosoma brucei rhodesiense (TbrAK). It acts as an enhancer of TbrAK activity, potentially representing a novel therapeutic strategy for trypanosomiasis. []
Compound Description: This series of compounds was synthesized and evaluated for their HIV-1 reverse transcriptase (RT) inhibitory activity. Some derivatives exhibited greater potency compared to the reference compound nevirapine, showcasing an uncompetitive mode of inhibition. []
Relevance: While structurally distinct from 4-(6-Chloropyrimidin-4-yl)morpholine, these compounds highlight the potential of exploring different heterocyclic systems, such as benzothiazole and thiazolidinone, for developing novel antiviral agents. []
Overview
4-(6-Chloropyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C8H10ClN3O. It is classified as a pyrimidine derivative, specifically featuring a morpholine moiety attached to a chlorinated pyrimidine ring. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry, biology, and materials science. Its unique structure allows it to participate in diverse chemical reactions and biological interactions, making it a valuable target for research and development.
Synthesis Analysis
Methods
The synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine typically involves the reaction of 6-chloropyrimidine with morpholine. The process can be carried out through various synthetic routes, with one common method being the heating of the reactants in solvents such as ethanol or methanol under reflux conditions. This method ensures that the desired product is obtained with high purity and yield.
Technical Details
In industrial settings, more efficient synthesis methods are employed, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield while minimizing waste. Catalysts may also be used to enhance reaction efficiency. For instance, palladium-catalyzed cross-coupling reactions can facilitate the formation of the desired compound from suitable precursors.
Molecular Structure Analysis
Structure
The molecular structure of 4-(6-Chloropyrimidin-4-yl)morpholine features a six-membered pyrimidine ring substituted at the 6-position with a chlorine atom and connected to a morpholine ring. The presence of nitrogen atoms in both the pyrimidine and morpholine rings contributes to the compound's chemical reactivity and biological activity.
Data
Key structural data includes:
Molecular weight: 187.64 g/mol
Melting point: Not readily available in the sources
Solubility: Generally soluble in polar organic solvents like dimethylformamide and dimethyl sulfoxide.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyrimidin-4-yl)morpholine can undergo several types of chemical reactions:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound may participate in oxidation or reduction processes, leading to various derivatives.
Cyclization Reactions: It can engage in cyclization reactions, forming more complex heterocyclic compounds.
Technical Details
The substitution reactions often involve nucleophilic aromatic substitution mechanisms, where the electron-withdrawing chlorine enhances the reactivity of the aromatic system. Reaction conditions such as temperature and solvent choice are critical for optimizing yields and selectivity.
Mechanism of Action
The mechanism of action for 4-(6-Chloropyrimidin-4-yl)morpholine is primarily related to its interactions with specific biological targets. For instance, it may inhibit certain enzymes or receptors involved in signaling pathways, thus modulating various biological processes. Research indicates that compounds with similar structures show potential as inhibitors of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell signaling pathways. The precise mechanism can vary based on the intended application and target interactions.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a crystalline solid.
Solubility: Soluble in polar solvents; insoluble in non-polar solvents.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the chlorinated pyrimidine ring.
Applications
4-(6-Chloropyrimidin-4-yl)morpholine has a broad range of applications:
Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Biological Research: Investigated for its potential antimicrobial, antifungal, and anticancer properties due to its ability to interact with biological macromolecules.
Industrial Uses: Employed in developing agrochemicals, dyes, and other industrial products.
This compound exemplifies how structural modifications can lead to significant variations in biological activity and chemical reactivity, making it a valuable subject for ongoing research in drug discovery and development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Methyl p-tert-butylphenylacetate can be used as a food flavoring agent. Methyl 4-tert-butylphenylacetate, also known as fema 2690, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. Methyl 4-tert-butylphenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl 4-tert-butylphenylacetate is primarily located in the membrane (predicted from logP). Methyl 4-tert-butylphenylacetate has a fruity, honey, and hyacinth taste.